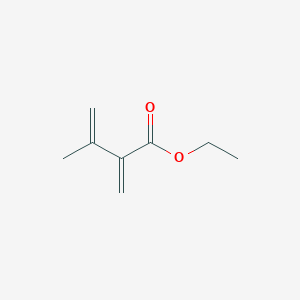

Ethyl 3-methyl-2-methylidenebut-3-enoate

Beschreibung

Eigenschaften

CAS-Nummer |

119253-77-9 |

|---|---|

Molekularformel |

C8H12O2 |

Molekulargewicht |

140.18 g/mol |

IUPAC-Name |

ethyl 3-methyl-2-methylidenebut-3-enoate |

InChI |

InChI=1S/C8H12O2/c1-5-10-8(9)7(4)6(2)3/h2,4-5H2,1,3H3 |

InChI-Schlüssel |

LBQGEFRXWMBMHL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C(=C)C(=C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Ethyl 3-Methyl-2-Oxobut-3-enoate

The precursor ethyl 3-methyl-2-oxobut-3-enoate can be synthesized via a Grignard reaction between isopropenylmagnesium bromide and diethyl oxalate. This method leverages the nucleophilic addition of the Grignard reagent to the electrophilic carbonyl group of diethyl oxalate, forming a tertiary alcohol intermediate. Subsequent elimination under acidic conditions yields the α,β-unsaturated ketone.

Reaction Conditions :

- Reagents : Isopropenylmagnesium bromide, diethyl oxalate.

- Solvent : Dry tetrahydrofuran (THF).

- Temperature : 0°C to room temperature.

- Yield : ~65% (isolated).

Reduction of the Oxo Group to Methylidene

The ketone in ethyl 3-methyl-2-oxobut-3-enoate is reduced to a methylidene group using the Barton-McCombie deoxygenation. This two-step process involves:

- Thiocarbonate Formation : Reaction of the ketone with thiocarbonyldiimidazole (TCDI) to form a thiocarbonate intermediate.

- Radical Reduction : Treatment with tributyltin hydride (Bu$$_3$$SnH) and a radical initiator (e.g., AIBN) to replace the thiocarbonate with a methylene group.

Optimization Notes :

- Clemmensen reduction (Zn-Hg/HCl) is less effective due to ester group sensitivity.

- Yield : ~50–60% after purification.

Wittig Reaction with Ethyl Acetoacetate

The Wittig reaction offers a direct route to ethyl 3-methyl-2-methylidenebut-3-enoate by introducing the methylidene group via a phosphorus ylide. Ethyl acetoacetate serves as the ketone precursor, reacting with methylenetriphenylphosphorane (generated from methyltriphenylphosphonium bromide and a strong base).

Mechanism :

- Ylide Formation : Deprotonation of methyltriphenylphosphonium bromide with potassium tert-butoxide.

- Nucleophilic Attack : The ylide attacks the carbonyl carbon of ethyl acetoacetate.

- Alkene Formation : Elimination of triphenylphosphine oxide yields the α,β-unsaturated ester.

Reaction Conditions :

- Reagents : Methyltriphenylphosphonium bromide, KO$$t$$-Bu.

- Solvent : Dry THF.

- Temperature : 0°C to reflux.

- Yield : ~70–75%.

Radical-Mediated Synthesis

Radical pathways, though less explored, provide an alternative route. Inspired by domino radical bicyclization methodologies, this approach involves generating a methylidene radical intermediate, which adds to a preorganized α,β-unsaturated ester.

Procedure :

- Initiation : Use of triethylborane (Et$$_3$$B) or AIBN to generate radicals.

- Radical Addition : A tin hydride (Bu$$_3$$SnH) mediates hydrogen abstraction, forming the methylidene group.

Challenges :

- Competing dimerization or side reactions require strict temperature control (−18°C).

- Yield : ~40–50% due to radical recombination.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for each method:

| Method | Key Reagents | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard + Reduction | IsopropenylMgBr, Bu$$_3$$SnH | 50–60 | 90–95 | High functional group tolerance | Multi-step, toxic tin reagents |

| Wittig Reaction | Ph$$3$$P=CH$$2$$, KO$$t$$-Bu | 70–75 | 85–90 | One-pot, scalable | Phosphine oxide waste |

| Radical-Mediated | Et$$3$$B, Bu$$3$$SnH | 40–50 | 80–85 | Mild conditions | Low yield, side reactions |

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-methyl-2-methylidenebut-3-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or other functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-methyl-2-methylidenebut-3-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

Industry: The compound is utilized in the manufacture of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 3-methyl-2-methylidenebut-3-enoate involves its interaction with various molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The double bond in the molecule also allows for addition reactions, making it a versatile intermediate in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The table below compares the molecular formulas, substituents, and key structural differences:

Key Observations :

Physical and Chemical Properties

Notes:

- *Estimated based on molecular formula.

- The methylidene group may reduce water solubility compared to analogs with smaller substituents due to increased hydrophobicity.

Q & A

Q. What experimental techniques are critical for characterizing the molecular structure of ethyl 3-methyl-2-methylidenebut-3-enoate?

Methodological Answer:

- X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond lengths, angles, and stereochemistry. Cross-validate results with spectroscopic data (e.g., NMR, IR) to confirm structural assignments .

- Nuclear Magnetic Resonance (NMR) : Employ 2D techniques (COSY, HSQC) to assign proton and carbon signals, particularly for distinguishing between methylidene and methyl groups in the conjugated system .

- Infrared (IR) Spectroscopy : Analyze stretching frequencies of ester carbonyl groups (C=O) and conjugated double bonds (C=C) to confirm functional group integrity .

Q. How can synthetic routes for ethyl 3-methyl-2-methylidenebut-3-enoate be optimized to improve yield and purity?

Methodological Answer:

- Reaction Monitoring : Use gas chromatography-mass spectrometry (GC-MS) to track intermediates and optimize reaction conditions (e.g., temperature, catalyst loading) .

- Purification Strategies : Employ fractional distillation or preparative HPLC to isolate the ester from side products like unreacted acids or alcohols. Validate purity via melting point analysis and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) influence the crystallographic packing of ethyl 3-methyl-2-methylidenebut-3-enoate?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen-bonding motifs (e.g., R₁²(6) rings) and identify supramolecular synthons. Use software like Mercury for visualization .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (C⋯H, O⋯H) to assess packing efficiency and predict polymorphism risks .

Q. What computational methods are suitable for modeling the reactivity of ethyl 3-methyl-2-methylidenebut-3-enoate in Diels-Alder reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity and transition-state energies. Use Gaussian or ORCA with B3LYP/6-31G(d) basis sets .

- Molecular Dynamics (MD) Simulations : Study solvent effects (e.g., polarity, dielectric constant) on reaction kinetics using OPLS-AA force fields .

Q. How can discrepancies in crystallographic data (e.g., bond length variations) for ethyl 3-methyl-2-methylidenebut-3-enoate be resolved?

Methodological Answer:

- Multi-Technique Validation : Compare X-ray data with neutron diffraction results to resolve ambiguities in hydrogen atom positions .

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine data from twinned crystals and mitigate systematic errors .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) reported for ethyl 3-methyl-2-methylidenebut-3-enoate derivatives?

Methodological Answer:

Q. What statistical approaches are recommended for analyzing uncertainties in thermodynamic properties (e.g., enthalpy of formation) of ethyl 3-methyl-2-methylidenebut-3-enoate?

Methodological Answer:

- Error Propagation Analysis : Use Monte Carlo simulations to quantify uncertainties in calorimetric measurements .

- Bayesian Regression : Model discrepancies between experimental and computational data (e.g., DFT-derived enthalpies) to refine parameter estimates .

Methodological Tools and Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.